molecular formula C15H13N3OS B1620275 5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 90429-14-4

5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1620275
CAS No.: 90429-14-4
M. Wt: 283.4 g/mol
InChI Key: QFYMYTCWMJUZSY-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with substituted benzaldehydes. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve moderate temperatures and the use of solvents such as dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, hydrazine derivatives, and various substituted triazoles. These products can have different biological and chemical properties, making them useful for further applications .

Mechanism of Action

The mechanism of action of 5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern and the presence of both a triazole ring and a thiol group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

3-(2-methoxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-19-13-10-6-5-9-12(13)14-16-17-15(20)18(14)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYMYTCWMJUZSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=S)N2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349781
Record name 3-(2-Methoxyphenyl)-4-phenyl-1,2,4-triazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90429-14-4
Record name 3-(2-Methoxyphenyl)-4-phenyl-1,2,4-triazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
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5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
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5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

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